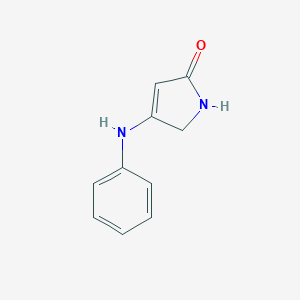![molecular formula C24H24ClNO B273709 N-(2-chlorophenyl)-4'-pentyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B273709.png)
N-(2-chlorophenyl)-4'-pentyl[1,1'-biphenyl]-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-4'-pentyl[1,1'-biphenyl]-4-carboxamide, also known as CP 55,940, is a synthetic cannabinoid compound that is often used in scientific research. It was first synthesized in the 1980s and has since been used in numerous studies investigating the endocannabinoid system and the effects of cannabinoids on the body.
Wirkmechanismus
N-(2-chlorophenyl)-4'-pentyl[1,1'-biphenyl]-4-carboxamide 55,940 acts as a potent agonist of both CB1 and CB2 receptors in the body. When it binds to these receptors, it can activate various signaling pathways that are involved in a range of physiological processes. It has been shown to have a high affinity for CB1 receptors in the brain, which are involved in the regulation of pain perception, mood, and appetite.
Biochemical and Physiological Effects:
The effects of this compound 55,940 on the body are complex and varied. It has been shown to have both analgesic and anti-inflammatory effects, making it a potentially useful tool for the treatment of chronic pain and inflammation. It has also been shown to have anxiolytic and antipsychotic effects, which could make it useful for the treatment of anxiety and certain psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-chlorophenyl)-4'-pentyl[1,1'-biphenyl]-4-carboxamide 55,940 in scientific research is its potency and selectivity for CB1 and CB2 receptors. This makes it a useful tool for investigating the endocannabinoid system and the effects of cannabinoids on the body. However, its potency and selectivity can also make it difficult to interpret results, as it may not accurately reflect the effects of other cannabinoids or endocannabinoids in the body.
Zukünftige Richtungen
There are many potential future directions for research involving N-(2-chlorophenyl)-4'-pentyl[1,1'-biphenyl]-4-carboxamide 55,940. One area of interest is the development of new drugs that target the endocannabinoid system, using this compound 55,940 as a starting point for drug discovery. Additionally, research is needed to better understand the mechanisms of action of this compound 55,940 and other cannabinoids, as well as their potential therapeutic applications in a range of conditions. Finally, more research is needed to understand the long-term effects of this compound 55,940 and other cannabinoids on the body, as well as their potential for abuse and addiction.
Synthesemethoden
N-(2-chlorophenyl)-4'-pentyl[1,1'-biphenyl]-4-carboxamide 55,940 is typically synthesized through a multi-step process that involves the reaction of various chemicals, including 2-chlorobenzonitrile, 4-pentylbiphenyl, and lithium diisopropylamide. The final product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-4'-pentyl[1,1'-biphenyl]-4-carboxamide 55,940 is commonly used in scientific research as a tool to investigate the endocannabinoid system and the effects of cannabinoids on the body. It has been shown to bind to both CB1 and CB2 receptors in the body, which are involved in a variety of physiological processes, including pain perception, appetite, and immune function.
Eigenschaften
Molekularformel |
C24H24ClNO |
|---|---|
Molekulargewicht |
377.9 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-4-(4-pentylphenyl)benzamide |
InChI |
InChI=1S/C24H24ClNO/c1-2-3-4-7-18-10-12-19(13-11-18)20-14-16-21(17-15-20)24(27)26-23-9-6-5-8-22(23)25/h5-6,8-17H,2-4,7H2,1H3,(H,26,27) |
InChI-Schlüssel |
BWUNWBWAKOAFJH-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[5-(4-Nitrophenyl)furan-2-yl]-phenylmethanone](/img/structure/B273633.png)
![[5-(4-Bromophenyl)furan-2-yl]-(4-chlorophenyl)methanone](/img/structure/B273634.png)
![1,2-Cyclopentanedione 1-[(4-cyclohexylphenyl)hydrazone]](/img/structure/B273637.png)

![Diethyl 2-({[2-(2,6-dimethylanilino)-1-methyl-2-oxoethyl]amino}methylene)malonate](/img/structure/B273640.png)

![N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B273645.png)
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-phenoxy-2-propanol](/img/structure/B273648.png)


![N,N-dibenzyl-2-(2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethanamine](/img/structure/B273655.png)
![1-(4-Methoxyphenyl)-2-[(diethylamino)methyl]-5-[3-cyano-4-(phenylamino)pyridin-2-yloxy]-1H-indole-3-carboxylic acid ethyl ester](/img/structure/B273658.png)